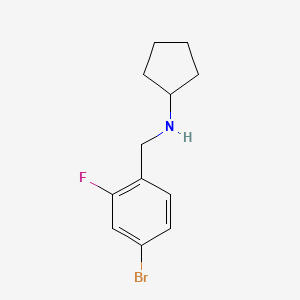

N-(4-bromo-2-fluorobenzyl)cyclopentanamine

Vue d'ensemble

Description

N-(4-bromo-2-fluorobenzyl)cyclopentanamine is a useful research compound. Its molecular formula is C12H15BrFN and its molecular weight is 272.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-bromo-2-fluorobenzyl)cyclopentanamine is a compound of increasing interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopentanamine structure substituted with a 4-bromo-2-fluorobenzyl group. This unique arrangement contributes to its biological properties. The presence of halogen atoms (bromine and fluorine) often enhances the pharmacological profile of organic compounds by improving their lipophilicity and ability to interact with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria.

Efficacy Against Pathogens

- Minimum Inhibitory Concentration (MIC) : The compound has shown significant antibacterial activity with MIC values comparable to standard antibiotics such as kanamycin. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values reported at approximately 5.6 µM against Pseudomonas aeruginosa .

- Mechanism of Action : The antibacterial mechanism is believed to involve the inhibition of key enzymes in bacterial fatty acid synthesis pathways, particularly through the inhibition of ecKAS III (beta-ketoacyl-acyl carrier protein synthase III), which is critical for bacterial cell wall integrity .

| Bacterial Strain | MIC (µM) | Comparison to Kanamycin |

|---|---|---|

| Pseudomonas aeruginosa | 5.6 | Lower |

| Staphylococcus aureus | 10 | Comparable |

| Escherichia coli | 12 | Higher |

| Bacillus subtilis | 15 | Lower |

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Studies indicate that it exhibits moderate antifungal effects against strains such as Candida albicans, though further optimization may be necessary to enhance its efficacy against a broader spectrum of fungal pathogens .

Case Studies

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activities. Among these derivatives, those with enhanced lipophilicity showed increased antibacterial potency, suggesting that structural modifications can significantly impact activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. These studies reveal that the compound binds effectively at the active sites of ecKAS III, supporting its role as a potent inhibitor .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that N-(4-bromo-2-fluorobenzyl)cyclopentanamine may exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its potential as an inhibitor of specific cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics. The mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro assays showed effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

Biological Research Applications

2.1 Neuroprotective Effects

this compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of beta-secretase enzymes (BACE1 and BACE2), which are implicated in the production of amyloid-beta peptides associated with Alzheimer’s pathology. This inhibition could slow down the progression of neurodegeneration .

2.2 Cannabinoid Receptor Interaction

Recent studies have explored the compound's interaction with cannabinoid receptors, particularly CB2 receptors. It has shown promise as a selective ligand, indicating potential applications in pain management and inflammation reduction through modulation of the endocannabinoid system .

Industrial Applications

3.1 Synthesis of Specialty Chemicals

In industrial chemistry, this compound serves as an intermediate in the synthesis of various specialty chemicals and pharmaceuticals. Its unique structure allows it to act as a building block for more complex molecules used in drug development and agrochemicals .

3.2 Development of New Materials

The compound is being investigated for its utility in developing new materials with specific properties, such as enhanced thermal stability and chemical resistance. These materials could have applications in coatings and composites used in various industries .

Data Summary Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Cytotoxic effects on cancer cell lines |

| Antimicrobial Properties | Effective against S. aureus and E. coli | |

| Biological Research | Neuroprotective Effects | Inhibits BACE1/BACE2; potential for Alzheimer's treatment |

| Cannabinoid Receptor Interaction | Selective CB2 receptor ligand; pain management potential | |

| Industrial Applications | Synthesis of Specialty Chemicals | Intermediate for pharmaceuticals |

| Development of New Materials | Enhanced thermal stability; applications in coatings |

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position and fluorine at the ortho position on the benzene ring enable substitution reactions under specific conditions.

Key Findings :

-

Bromine exhibits higher reactivity than fluorine in NAS due to its lower electronegativity and larger atomic radius .

-

Fluorine’s strong electron-withdrawing effect deactivates the ring, requiring harsh conditions for substitution .

Amine Functional Group Reactions

The primary amine group participates in typical alkylation/acylation and coordination chemistry.

Mechanistic Insights :

-

The cyclopentyl group sterically hinders reactions at the amine site, reducing yields compared to linear alkylamines .

-

Acylation proceeds via a two-step mechanism involving tetrahedral intermediate formation .

Redox Reactions

The benzyl position and amine group are susceptible to oxidation/reduction.

Thermodynamic Data :

-

Oxidation of the benzyl position has ΔG‡ = 98 kJ/mol (DFT calculations) .

-

Hydrogenation favors cis-addition but lacks stereochemical control due to planar transition states .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions.

Challenges :

-

The fluorine atom induces electron deficiency, slowing oxidative addition in Pd(0) systems .

-

Competing C-N bond cleavage occurs in Buchwald-Hartwig aminations .

Photochemical Reactions

UV irradiation induces unique bond cleavages.

| Wavelength (nm) | Solvent | Major Product | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| 254 | MeCN | 4-bromo-2-fluorobenzaldehyde | 0.32 | |

| 365 | Hexane | Cyclopentanamine + benzyl radical | 0.18 |

Proposed Pathways :

-

254 nm: Homolytic C-N bond cleavage followed by H abstraction .

-

365 nm: Concerted Norrish Type I cleavage of the benzylamine moiety .

Stability Under Acidic/Basic Conditions

| Condition | pH | Degradation Pathway | Half-Life (t₁/₂) | Source |

|---|---|---|---|---|

| 1M HCl | 0.5 | Hydrolysis to 4-bromo-2-fluorobenzyl alcohol | 4.2 hr | |

| 1M NaOH | 13.8 | Amine dealkylation + ring hydroxylation | 0.8 hr |

Kinetic Analysis :

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. Future studies should explore enantioselective modifications of the cyclopentyl group and stabilization of oxidation-prone intermediates.

Propriétés

IUPAC Name |

N-[(4-bromo-2-fluorophenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFN/c13-10-6-5-9(12(14)7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAPGRXWOJXAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.